molecular formula C7H10N2O2S B13320381 2,5-Dimethylpyridine-3-sulfonamide

2,5-Dimethylpyridine-3-sulfonamide

Cat. No.: B13320381
M. Wt: 186.23 g/mol
InChI Key: ZEUIDFLQVDOYGL-UHFFFAOYSA-N
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Description

2,5-Dimethylpyridine-3-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, antidiabetic, diuretic, antitumor, and antithyroid activities . This compound is characterized by a pyridine ring substituted with two methyl groups at positions 2 and 5, and a sulfonamide group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethylpyridine-3-sulfonamide can be achieved through various methods. One common approach involves the reaction of 2,5-dimethylpyridine with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then reacted with ammonia or an amine to yield the sulfonamide . Another method involves the direct sulfonation of 2,5-dimethylpyridine using sulfur trioxide or oleum, followed by neutralization with ammonia .

Industrial Production Methods

Industrial production of this compound typically involves large-scale sulfonation processes using sulfur trioxide or chlorosulfonic acid. These methods are favored due to their high yield and efficiency. The resulting sulfonyl chloride intermediate is then converted to the sulfonamide through reaction with ammonia or an appropriate amine .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylpyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

2,5-dimethylpyridine-3-sulfonamide

InChI

InChI=1S/C7H10N2O2S/c1-5-3-7(12(8,10)11)6(2)9-4-5/h3-4H,1-2H3,(H2,8,10,11)

InChI Key

ZEUIDFLQVDOYGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)C)S(=O)(=O)N

Origin of Product

United States

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